m-Oxalotoluidide
Overview
Description
Ethanediamide, N,N’-bis(3-methylphenyl)- is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol. This compound is known for its unique structure, which includes two 3-methylphenyl groups attached to an ethanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis(3-methylphenyl)- typically involves the reaction of 3-methylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Methylaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form the intermediate 3-methylphenyl isocyanate.
Step 2: The intermediate is then reacted with another equivalent of 3-methylaniline to form Ethanediamide, N,N’-bis(3-methylphenyl)-.
Industrial Production Methods
Industrial production of Ethanediamide, N,N’-bis(3-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethanediamide, N,N’-bis(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethanediamide, N,N’-bis(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N,N’-bis(phenylmethyl)-
- N,N’-Bis(4-methylphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis(3-methylphenyl)- is unique due to the presence of 3-methylphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
N,N'-bis(3-methylphenyl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-7-13(9-11)17-15(19)16(20)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPZWRDIDBJXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392304 | |
Record name | Ethanediamide, N,N'-bis(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3551-75-5 | |
Record name | Ethanediamide, N,N'-bis(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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